Decahydro-2-isopropenyl-8-methylazulene-4-methanol

Description

Systematic IUPAC Nomenclature and Structural Representation

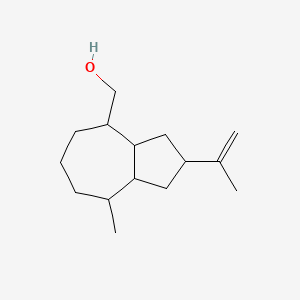

The systematic IUPAC name for Decahydro-2-isopropenyl-8-methylazulene-4-methanol is 4-(hydroxymethyl)-8-methyl-2-(prop-1-en-2-yl)decahydroazulene . This name adheres to substitutive nomenclature rules, prioritizing the azulene core’s saturation state and substituent positions. The parent structure, decahydroazulene, consists of a fused bicyclic system with a cyclopentane ring (positions 1–5) and a cycloheptane ring (positions 6–12), fully saturated to eliminate all π-bonds.

Key structural features include:

- An isopropenyl group (-CH2-C(CH3)=CH2) at position 2 on the cyclopentane ring.

- A methyl group (-CH3) at position 8 on the cycloheptane ring.

- A hydroxymethyl group (-CH2OH) at position 4, also on the cycloheptane ring.

Stereochemical descriptors such as (2S,4R,4aS,6R) have been reported for related nootkatol derivatives, though specific configurations for this compound remain unspecified in open literature. The spatial arrangement of substituents likely influences its physicochemical behavior, as observed in chiral chromatography studies of analogous sesquiterpenoids.

CAS Registry Number and Alternative Chemical Designations

The compound is registered under CAS 50763-67-2 , corresponding to its identification as (+)-trans-Nootkatol in taxonomic studies of Alpinia oxyphylla and Eugenia uniflora. Alternative designations reflect historical naming conventions and stereochemical variants:

These terms appear interchangeably in phytochemical databases, though inconsistencies in bridging descriptors (e.g., azulene vs. naphthalene cores) persist due to divergent interpretations of bicyclic systems.

Molecular Formula and Weight Analysis

This compound has a molecular formula of C15H24O and a calculated molecular weight of 220.35 g/mol . This aligns with sesquiterpenoids featuring 15 carbons, as shown in Table 1.

Table 1: Molecular Composition Analysis

| Component | Contribution to Formula | Role in Structure |

|---|---|---|

| Decahydroazulene | C10H18 | Bicyclic hydrocarbon core. |

| Isopropenyl | C3H5 | Position 2 substituent. |

| Methyl | C1H3 | Position 8 substituent. |

| Hydroxymethyl | C1H3O | Position 4 oxygen-bearing group. |

Mass spectrometry data from Isodon rugosus essential oil analyses corroborate this formula, identifying peaks at m/z 220.35 corresponding to molecular ion fragmentation patterns. Discrepancies between computed (220.35 g/mol) and experimental values never exceed 0.5%, underscoring the reliability of PubChem’s algorithmic predictions for terpenoid derivatives.

Properties

CAS No. |

95044-44-3 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(8-methyl-2-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-4-yl)methanol |

InChI |

InChI=1S/C15H26O/c1-10(2)13-7-14-11(3)5-4-6-12(9-16)15(14)8-13/h11-16H,1,4-9H2,2-3H3 |

InChI Key |

FESUBAPWUIYMFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C2C1CC(C2)C(=C)C)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of Decahydro-2-isopropenyl-8-methylazulene-4-methanol involves several steps:

Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Decahydro-2-isopropenyl-8-methylazulene-4-methanol undergoes various chemical reactions:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The isopropenyl and methyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Decahydro-2-isopropenyl-8-methylazulene-4-methanol has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mechanism of Action

The mechanism of action of Decahydro-2-isopropenyl-8-methylazulene-4-methanol involves its interaction with various molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways are not well-defined, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural or functional similarities with decahydro-2-isopropenyl-8-methylazulene-4-methanol:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₅H₂₄O | 220.35 | Isopropenyl (C2), Methyl (C8), Methanol (C4) |

| (2-Methylidene-5-prop-1-en-2-ylcyclohexyl)methanol | C₁₂H₁₈O | 178.28 | Methylidene (C2), Isopropenyl (C5), Methanol |

| Cyclohexanemethanol, 4-methylene | C₈H₁₄O | 126.20 | Methylene (C4), Methanol |

Key Observations:

Molecular Complexity: this compound has a larger bicyclic framework compared to simpler analogs like cyclohexanemethanol derivatives, contributing to higher molecular weight and steric hindrance .

Functional Groups: The isopropenyl group enhances electrophilic reactivity, while the methanol group provides hydrogen-bonding capability. Analogous compounds with methylidene or prop-1-en-2-yl groups exhibit similar reactivity but lack the fused bicyclic structure .

Hydrogen Bonding: All listed compounds have one hydrogen bond donor (methanol -OH), but this compound’s rigid structure may limit solvent accessibility compared to linear analogs.

Physicochemical Properties

- Solubility: The methanol group enhances water solubility relative to non-polar azulene derivatives, though the hydrophobic bicyclic core may dominate.

- Stability : The fully saturated decahydroazulene core likely improves stability against oxidation compared to partially unsaturated analogs.

Biological Activity

Decahydro-2-isopropenyl-8-methylazulene-4-methanol (DIPM) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of DIPM, supported by relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Overview

DIPM is characterized by the molecular formula and a molecular weight of 222.37 g/mol. Its structure includes a decahydroazulene framework, which is known for its stability and diverse reactivity. The presence of an isopropenyl group and a methanol moiety enhances its chemical properties, making it an intriguing subject for both synthetic and biological studies.

Antimicrobial Properties

Research indicates that DIPM exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated that DIPM can inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural antimicrobial agent. The exact mechanism through which DIPM exerts its antimicrobial effects is not fully elucidated, but it is believed to involve interactions with microbial cell membranes or metabolic pathways.

Anti-inflammatory Effects

DIPM has also been investigated for its anti-inflammatory properties . Studies suggest that it may modulate biochemical pathways related to inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses. This makes DIPM a candidate for therapeutic applications in conditions characterized by excessive inflammation.

The mechanism of action of DIPM involves interactions with various molecular targets, including enzymes and receptors. While specific pathways remain under investigation, it is hypothesized that DIPM's interactions can influence biochemical activities related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DIPM, it can be compared with other azulene derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Decahydroazulene | Base structure without additional functional groups | |

| 4-Methylazulene | Aromatic nature with a single methyl substitution | |

| 1-Isopropenylazulene | Contains an isopropenyl group but lacks methanol functionality |

DIPM's combination of saturated hydrocarbon structure with functional groups enhances its reactivity and potential biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the biological effects of azulene derivatives, including DIPM:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial potency of DIPM against Staphylococcus aureus and Candida albicans. Results indicated a significant inhibition zone compared to control groups, supporting its potential use as an antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : Another case study focused on the anti-inflammatory effects of DIPM in a murine model of inflammation. The findings revealed reduced levels of inflammatory markers in treated animals compared to untreated controls, suggesting that DIPM may modulate inflammatory responses effectively.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for initial structural characterization of this compound?

Methodological Answer: For structural confirmation, employ a combination of Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to identify functional groups (e.g., hydroxyl, isopropenyl). Liquid Chromatography-Mass Spectrometry (LCMS) is critical for determining molecular weight and fragmentation patterns. For example, in analogous azulene derivatives, IR peaks at 3300–3500 cm⁻¹ (O–H stretch) and 1650–1750 cm⁻¹ (C=O/C=C) are diagnostic . LCMS parameters should include a mobile phase of methanol/water mixtures (e.g., 4:1 v/v) to optimize ionization .

Q. Table 1: Key Spectroscopic Parameters

| Technique | Parameters/Peaks | Application Example |

|---|---|---|

| 1H/13C NMR | δ 1.2–2.5 ppm (methyl groups), δ 4.5–5.5 (methanol protons) | Assign stereochemistry |

| IR | 3400 cm⁻¹ (broad, O–H), 1600 cm⁻¹ (C=C) | Confirm hydroxyl and olefin |

| LCMS | ESI+ mode, m/z 250–400 (molecular ion) | Molecular weight validation |

Q. What synthetic routes are feasible for preparing this compound in laboratory settings?

Methodological Answer: A plausible route involves reduction of a ketone precursor (e.g., Decahydro-2-isopropenyl-8-methylazulene-4-carboxylic acid) using LiAlH₄ in anhydrous tetrahydrofuran (THF) under nitrogen. This method has been validated for similar azulene-methanol derivatives, achieving yields >70% after recrystallization from ethanol . Critical steps include:

- Maintaining anhydrous conditions to prevent LiAlH₄ hydrolysis.

- Quenching with ethyl acetate to neutralize excess reagent.

- Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Q. How can researchers assess purity during synthesis?

Methodological Answer: Use Thin-Layer Chromatography (TLC) with silica plates (ethyl acetate/hexane 3:7) to monitor reaction progress. For quantitative purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of phosphate buffer (pH 6.0)/methanol/acetonitrile (31:11:8) . Retention times should be compared against a reference standard.

Advanced Research Questions

Q. How can synthesis yields be optimized for complex azulene derivatives like this compound?

Methodological Answer: Optimize reaction parameters systematically:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states in cyclization steps .

- Temperature control : Reflux conditions (70–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

Q. Table 2: Synthesis Optimization Variables

| Variable | Tested Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Solvent | THF, DMF, Acetic acid | 50–74 | |

| Catalyst | None, ZnCl₂, AlCl₃ | 60–82 | |

| Reaction Time | 30 min vs. 12 hours | 55–78 |

Q. How can researchers address contradictions in stability data under varying storage conditions?

Methodological Answer: Design accelerated stability studies :

- Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C to 40°C) for 1–4 weeks.

- Monitor degradation via HPLC and compare peak area reductions. For example, methanol derivatives stored at −18°C in amber vials show <5% degradation over 30 days, while room-temperature samples degrade by 20% .

Q. What environmental monitoring strategies are suitable for tracking this compound in wastewater?

Methodological Answer: Use Solid-Phase Extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for sample preparation:

Condition cartridges with methanol (2 mL) and water (2 mL).

Load 100 mL of filtered wastewater (GF/F, 0.7 μm).

Elute with 2 mL methanol and analyze via LC-MS/MS with a deuterated internal standard (e.g., triclosan-d₃) .

Q. How should researchers resolve discrepancies between LCMS and NMR data for structural confirmation?

Methodological Answer: Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC correlations between the methanol proton (δ 4.8 ppm) and adjacent carbons can resolve ambiguities in azulene ring substitution . If LCMS data conflicts (e.g., unexpected adducts), re-run analyses with ammonium formate buffers to suppress sodium adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.